
(2-ethyl-1H-imidazol-5-yl)methanol
Overview
Description
(2-Ethyl-1H-imidazol-5-yl)methanol is an imidazole derivative with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.156 g/mol . Its structure features a five-membered imidazole ring substituted with an ethyl group at the 2-position and a hydroxymethyl group at the 5-position (Figure 1). The compound’s CAS number is 72993-43-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-ethyl-1H-imidazol-5-yl)methanol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole, followed by a Grignard reaction .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions, such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . These methods are scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2-ethyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2-ethyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: Formation of (2-ethyl-1H-imidazoline-5-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
(2-ethyl-1H-imidazol-5-yl)methanol serves as a building block for synthesizing more complex molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—enables the creation of numerous derivatives with tailored properties.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Hydroxymethyl group oxidized to aldehyde | Potassium permanganate, CrO₃ |
Reduction | Imidazole ring can be reduced | Lithium aluminum hydride |
Substitution | Ethyl group can be replaced | Nucleophiles like halides |
Biology
Research indicates that this compound may act as an enzyme inhibitor , potentially disrupting metabolic pathways. Its interactions with biological macromolecules suggest possible applications in:
- Antimicrobial and antifungal treatments , where it may inhibit key enzymes involved in pathogen metabolism.
Medicine
The compound is being explored for its pharmacological properties , particularly:
- Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial effects against various bacterial strains.
- Potential as a Therapeutic Agent : Its structure allows it to interact with biological targets effectively, making it a candidate for drug development aimed at treating infections.
Industry
In industrial applications, this compound is utilized in developing materials with specific electronic or optical properties. Its unique chemical characteristics allow for modifications that enhance material performance in various applications, including:
- Coatings and adhesives : Leveraging its chemical stability and reactivity for improved adhesion properties.
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial efficacy of this compound derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved binding to bacterial enzymes critical for cell wall synthesis, leading to cell lysis.
Case Study 2: Coordination Chemistry
Research on the coordination chemistry of this compound revealed its potential as a ligand for metal ions. This property is crucial for developing catalysts in organic reactions, showcasing its versatility beyond traditional applications.
Mechanism of Action
The mechanism of action of (2-ethyl-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt metabolic pathways, leading to its antimicrobial effects .
Comparison with Similar Compounds
The following analysis compares (2-ethyl-1H-imidazol-5-yl)methanol with structurally related imidazole derivatives, focusing on substituents, molecular properties, and applications.
Structural and Functional Group Variations
Table 1: Structural Comparison
Key Observations:
Substituent Effects :
- The ethyl group at position 2 in the target compound contrasts with bulkier groups like benzyl or methanesulfonyl , which influence steric hindrance and electronic properties.
- Methanesulfonyl (-SO₂CH₃) substituents enhance electrophilicity, making such derivatives reactive intermediates in cross-coupling reactions .
Functional Group Impact: The hydroxymethyl (-CH₂OH) group at position 5 is conserved across all compounds, suggesting a shared role in hydrogen bonding or coordination chemistry . Nitro (-NO₂) or cyano (-CN) substituents in analogs like 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS 351990-51-7) increase polarity and antimicrobial activity .
Physical and Chemical Properties
Biological Activity
(2-ethyl-1H-imidazol-5-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features an imidazole ring with an ethyl group at the 2-position and a hydroxymethyl group at the 5-position. This unique arrangement enhances its solubility and reactivity, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with vital metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Bacillus cereus | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation.
The biological activity of this compound is primarily due to its ability to interact with biological macromolecules such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins. Computational studies suggest that it may inhibit key enzymes involved in cancer progression and microbial resistance.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several imidazole derivatives, including this compound. The results indicated that this compound had a higher potency compared to other derivatives, making it a candidate for further development as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In a study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of various imidazole derivatives on MCF-7 cells. They found that this compound significantly reduced cell viability, suggesting potential as a therapeutic agent in cancer treatment .
- Mechanistic Insights : A recent paper explored the binding interactions between this compound and several protein targets using molecular docking simulations. The findings revealed strong binding affinities, indicating that this compound could effectively modulate enzyme activities related to both antimicrobial and anticancer mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-ethyl-1H-imidazol-5-yl)methanol, and how can reaction conditions be optimized?
- Methodology : A common approach involves lithium-mediated alkylation of imidazole precursors. For example, dissolve 2-ethylimidazole derivatives in tetrahydrofuran (THF) at -60°C, add n-butyl lithium to generate a lithium salt, and introduce formaldehyde or a hydroxymethylating agent. Post-reaction, quench with ammonium chloride, extract with ethyl ether, and purify via column chromatography or recrystallization .
- Optimization : Adjust solvent polarity (e.g., THF vs. ethanol), temperature (-60°C to 40°C), and stoichiometry of reagents to improve yield. Monitor intermediates using TLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Spectroscopy :
- FTIR : Identify O-H (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
- NMR : ¹H NMR detects the hydroxymethyl proton (δ 4.5–5.0 ppm, broad) and ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) .
Q. How does the hydroxymethyl group influence the reactivity of the imidazole ring?
- The hydroxymethyl group enhances nucleophilicity at the C4 position, enabling functionalization (e.g., acetylation, oxidation). For example, in ethanol with L-proline as a catalyst, it participates in Knoevenagel condensations with aldehydes to form acrylonitrile derivatives .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving hydrogen-bonding networks in this compound derivatives?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 (full-matrix least-squares on F²) .
- Hydrogen Bond Analysis : Apply graph-set notation (e.g., D, S) to categorize motifs. For example, O-H···N interactions between hydroxymethyl and imidazole nitrogen atoms form R₂²(8) rings, critical for stabilizing crystal packing .
Q. How do computational methods (DFT, molecular dynamics) predict the vibrational and electronic properties of this compound?
- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare calculated IR frequencies (e.g., O-H stretch at 3650 cm⁻¹) with experimental FTIR data to validate models .
- NBO Analysis : Evaluate charge distribution; the hydroxymethyl oxygen exhibits high electron density (~-0.75 e), influencing hydrogen-bond donor capacity .
Q. What role does substituent positioning (ethyl vs. bulkier alkyl groups) play in modulating biological activity?
- SAR Studies : Ethyl groups balance lipophilicity (logP ~1.8) and steric effects, enhancing membrane permeability compared to bulkier analogs (e.g., butyl derivatives with logP ~3.2). Docking studies using AutoDock Vina show ethyl-substituted imidazoles exhibit stronger binding to histamine receptors (ΔG ~-9.2 kcal/mol) .
Q. How can polymorphism in this compound crystals be systematically investigated?
Properties
IUPAC Name |
(2-ethyl-1H-imidazol-5-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-6-7-3-5(4-9)8-6/h3,9H,2,4H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWATMWYBQVYGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501450 | |
Record name | (2-Ethyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72993-43-2 | |
Record name | (2-Ethyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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